(S)-(+)-1-Amino-2-propanol, CAS 2799-17-9, is a chiral amino alcohol that serves as a fundamental building block in asymmetric synthesis. Its primary value lies in its specific (S)-stereoconfiguration, which is essential for creating stereochemically defined structures in pharmaceuticals and advanced materials. The molecule's dual amine and hydroxyl functional groups, combined with its defined chirality, make it a common precursor for chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates for multi-step syntheses of complex, single-enantiomer active pharmaceutical ingredients (APIs).
Substituting (S)-(+)-1-Amino-2-propanol with its racemic mixture, (±)-1-Amino-2-propanol, or its structural isomer, 2-Amino-1-propanol, is often unviable for stereospecific applications. The use of the racemate introduces the (R)-enantiomer as a 50% impurity, which can lead to the formation of undesired diastereomers, significantly complicating downstream purification and reducing the yield of the target active molecule. In pharmaceutical synthesis, the incorrect enantiomer may be inactive or cause unintended biological effects. The structural isomer, while chemically similar, possesses a different spatial arrangement of functional groups, preventing it from forming the specific transition states required for high enantioselectivity in asymmetric catalysis or binding to chiral targets. Procuring the enantiopure (S)-form preemptively avoids these complex separation challenges and ensures predictable stereochemical outcomes.
The synthesis of Odanacatib, a potent and selective inhibitor of Cathepsin K for treating osteoporosis, relies on the specific stereochemistry of its precursors. A key fragment of the molecule, (S)-γ-fluoroleucine ethyl ester, is constructed utilizing the (S)-configuration. Using a precursor derived from (R)-1-amino-2-propanol or racemic material would result in the formation of the incorrect diastereomer, rendering the final compound therapeutically ineffective and creating significant purification burdens. The reported practical synthesis achieves a 61% overall yield across 6 steps, a result dependent on starting with enantiomerically pure materials.
| Evidence Dimension | Role in API Synthesis |
| Target Compound Data | Serves as a key chiral precursor for a fragment of Odanacatib, ensuring the correct final stereochemistry. |
| Comparator Or Baseline | Use of (R)- or racemic 1-amino-2-propanol would lead to the wrong diastereomer, process failure, or costly resolution steps. |
| Quantified Difference | Qualitative but absolute: required for synthesis vs. not viable. |
| Conditions | Multi-step enantioselective synthesis of Odanacatib (MK-0822). |
For pharmaceutical process development, starting with the correct enantiomer is non-negotiable to ensure API efficacy and avoid costly, complex diastereomeric separations.
Chiral amino alcohols are precursors to oxazaborolidine catalysts (CBS catalysts) used for the enantioselective reduction of prochiral ketones. In a study on the reduction of various aryl ketones using an in-situ generated catalyst from a chiral amino alcohol and borane, enantiomeric excesses (ee) of 91-98% were achieved for the desired (R)-secondary alcohols. Using a ligand derived from racemic 1-amino-2-propanol would result in a racemic product (0% ee), while an achiral amino alcohol like ethanolamine would not induce any enantioselectivity. The high ee is a direct consequence of the well-defined chiral environment created by the (S)-enantiomer.
| Evidence Dimension | Enantiomeric Excess (ee) in Catalytic Reduction |
| Target Compound Data | Leads to catalysts providing 91-98% ee. |
| Comparator Or Baseline | A catalyst from racemic 1-amino-2-propanol would yield 0% ee. |
| Quantified Difference | 91-98% ee improvement over the racemic alternative. |
| Conditions | Asymmetric borane reduction of various aryl ketones using an in situ generated oxazaborolidine catalyst in THF at room temperature. |
This demonstrates the direct, quantifiable impact of the compound's stereopurity on the performance of a catalyst, making it essential for producing single-enantiomer products in fine chemical synthesis.
(S)-1-Amino-2-propanol can be used as a precursor for chiral cations in Chiral Ionic Liquids (CILs). Studies on related amino-acid-derived CILs demonstrate the importance of the precursor's structure on material properties. For example, an ionic liquid derived from alanine tert-butyl ester showed a thermal decomposition temperature of 263°C. Another study showed an alanine-based CIL was stable up to 288°C, significantly higher than a leucine-based analogue (249°C). This high thermal stability is critical for applications requiring robust process conditions, such as use as a stationary phase in gas chromatography or as a solvent in high-temperature reactions. Using an achiral precursor like ethanolamine would result in an achiral ionic liquid, losing the primary function of chiral recognition.
| Evidence Dimension | Thermal Decomposition Temperature (TGA) |
| Target Compound Data | Precursor for CILs with high thermal stability (e.g., related alanine-based CIL stable to 288°C). |
| Comparator Or Baseline | Different chiral precursors yield different stabilities (e.g., Leucine-based CIL stable to 249°C); Achiral precursors yield achiral ILs. |
| Quantified Difference | Potentially >30°C higher stability compared to other chiral structures. |
| Conditions | Thermal gravimetric analysis (TGA) of amino-acid-derived chiral ionic liquids. |
For materials science and process chemistry, higher thermal stability translates to a wider operating window, improved material longevity, and suitability for high-temperature applications where less stable alternatives would degrade.
For the multi-step synthesis of complex APIs where a specific stereocenter is required for therapeutic activity, such as in the development of the osteoporosis drug candidate Odanacatib. Procuring this specific enantiomer is the critical first step to avoid diastereomeric impurities and ensure a viable, efficient synthesis route.
When developing catalysts for asymmetric reactions, such as the reduction of ketones to single-enantiomer alcohols. The high enantiopurity of (S)-(+)-1-Amino-2-propanol is directly transferred to the resulting catalyst, enabling the production of fine chemicals and intermediates with high enantiomeric excess (90%+ ee).
In the formulation of advanced materials like Chiral Ionic Liquids (CILs) intended for use in high-temperature separations or as media for enantioselective reactions. Its structure contributes to CILs with superior thermal stability (decomposition >260°C), offering a wider and more robust operational window than materials derived from other chiral precursors.
Corrosive